molecular formula C9H6ClNO3 B1368974 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid CAS No. 59899-91-1

2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B1368974
CAS No.: 59899-91-1
M. Wt: 211.6 g/mol
InChI Key: SOEYFTOJPIHAOD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is definitively characterized by its Chemical Abstracts Service registry number 59899-91-1, establishing its unique chemical identity in the literature. The compound possesses the molecular formula C₉H₆ClNO₃ with a precisely calculated molecular weight of 211.60 grams per mole. The Simplified Molecular Input Line Entry System representation for this compound is O=C(O)CC1=NOC2=C1C=C(Cl)C=C2, which accurately describes its complete structural arrangement.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with alternative accepted names including 2-(5-chloro-1,2-benzoxazol-3-yl)acetic acid and 5-chloro-1,2-benzisoxazole-3-acetic acid. The compound is also catalogued under the European Community number 892-988-2 and the Environmental Protection Agency's Distributed Structure-Searchable Toxicity Database identifier DTXSID70574268. These multiple nomenclature systems ensure comprehensive identification across various chemical databases and regulatory frameworks.

The structural organization of this compound features a benzisoxazole ring system substituted with a chlorine atom at the 5-position and an acetic acid moiety attached to the 3-position of the isoxazole ring. This specific substitution pattern significantly influences the compound's chemical properties and biological activities, distinguishing it from other benzisoxazole derivatives in the literature.

Table 1: Chemical Identification Data for this compound

Property Value Source
Chemical Abstracts Service Number 59899-91-1
Molecular Formula C₉H₆ClNO₃
Molecular Weight 211.60 g/mol
European Community Number 892-988-2
Simplified Molecular Input Line Entry System O=C(O)CC1=NOC2=C1C=C(Cl)C=C2
Distributed Structure-Searchable Toxicity Database Identifier DTXSID70574268

Historical Context in Heterocyclic Chemistry Research

The development of benzisoxazole chemistry has evolved significantly over the past century, with traditional synthetic approaches initially focusing on five-membered ring construction through carbon-oxygen or nitrogen-oxygen bond formation pathways. Historical methodologies involved cyclization reactions starting from ortho-substituted aryl oximes under basic conditions, representing one of the oldest approaches to benzisoxazole core synthesis. These foundational methods established the groundwork for understanding the reactivity patterns and synthetic accessibility of benzisoxazole derivatives.

The progression of benzisoxazole research has been marked by the recognition that only the Z-isomer of starting oximes effectively participates in cyclization reactions to form the benzisoxazole ring, while E-isomers typically produce undesired side products. This stereochemical requirement has been fundamental to developing efficient synthetic protocols and understanding the mechanistic aspects of benzisoxazole formation. The commonly accepted mechanism involves deprotonation of the hydroxyl group in oxime precursors, followed by intramolecular nucleophilic aromatic substitution to generate the target heterocyclic framework.

Recent advances in benzisoxazole synthesis have incorporated modern catalytic methods, including copper-catalyzed cyclization reactions that proceed under mild conditions at room temperature. These contemporary approaches have demonstrated the catalytic nature of transformations where traditional base-mediated cyclization required harsh conditions. The evolution from classical synthetic methods to modern catalytic processes reflects the ongoing development in heterocyclic chemistry and the continuous effort to improve synthetic efficiency and accessibility.

The historical significance of benzisoxazole derivatives extends beyond synthetic methodology to encompass their recognition as privileged scaffolds in medicinal chemistry. This designation acknowledges the unique structural features of benzisoxazoles that enable interactions with diverse biological targets, making them valuable frameworks for pharmaceutical development. The accumulated research over decades has established benzisoxazoles as versatile platforms for drug discovery efforts across multiple therapeutic areas.

Significance in Benzisoxazole Derivative Studies

The benzisoxazole scaffold has achieved recognition as a privileged structure in medicinal chemistry due to its impressive biological potential across diverse therapeutic applications. Research has demonstrated that benzisoxazole-containing compounds exhibit significant antimicrobial, anticancer, anti-inflammatory, and anti-glycation activities, establishing this heterocyclic framework as a valuable foundation for drug development efforts. The unique structural characteristics of benzisoxazoles enable favorable interactions with multiple biological targets, contributing to their widespread utility in pharmaceutical research.

Contemporary studies have identified benzisoxazole derivatives as potent antagonists of Exchange Protein Activated by cyclic Adenosine Monophosphate proteins, demonstrating their utility in targeting specific molecular pathways. Research has shown that modifications to the benzisoxazole framework, including the introduction of electron-donating or electron-withdrawing substituents, can significantly influence biological activity and selectivity profiles. These structure-activity relationship studies have provided valuable insights into optimizing benzisoxazole derivatives for enhanced therapeutic potential.

The structural versatility of benzisoxazole derivatives has been exemplified through systematic chemical modifications that explore different substitution patterns and functional group incorporations. Research has demonstrated that benzisoxazole rings can tolerate various chemical modifications, including fusion with additional aromatic systems or introduction of flexible substituents, while maintaining or enhancing biological activity. These findings have established benzisoxazoles as adaptable scaffolds capable of accommodating diverse structural modifications for specific therapeutic applications.

Table 2: Biological Activities Associated with Benzisoxazole Derivatives

Activity Type Specific Targets Research Findings Reference
Antimicrobial Various bacterial and fungal strains Potential effectiveness against Staphylococcus aureus and Candida albicans
Enzyme Inhibition D-amino acid oxidase Significant inhibitory activity affecting neurotransmission pathways
Anti-inflammatory Multiple inflammatory mediators Possible anti-inflammatory properties requiring further investigation
Protein Antagonism Exchange Protein Activated by cyclic Adenosine Monophosphate Low micromolar inhibitory activities with enhanced selectivity

The significance of this compound specifically lies in its position as a representative member of chlorinated benzisoxazole derivatives that incorporate carboxylic acid functionality. This combination of structural features provides opportunities for further chemical elaboration and biological evaluation, positioning the compound as a valuable intermediate for medicinal chemistry applications. The presence of the chlorine substituent and carboxylic acid group offers distinct advantages for structure-activity relationship studies and pharmaceutical optimization efforts.

Properties

IUPAC Name

2-(5-chloro-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3/c10-5-1-2-8-6(3-5)7(11-14-8)4-9(12)13/h1-3H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEYFTOJPIHAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574268
Record name (5-Chloro-1,2-benzoxazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59899-91-1
Record name 5-Chloro-1,2-benzisoxazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59899-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloro-1,2-benzoxazol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine substituent at position 5 on the benzo[d]isoxazole ring is reactive in nucleophilic substitution:

  • Aminolysis : Reaction with amines (e.g., morpholine, piperidine) to form substituted amines .
    Example:

    C9H5ClNO3+R NH2C9H5N NO 2R+HCl\text{C}_{9}\text{H}_{5}\text{ClNO}_{3}+\text{R NH}_{2}\rightarrow \text{C}_{9}\text{H}_{5}\text{N NO }_{2}\text{R}+\text{HCl}
  • Hydrolysis : Conversion to hydroxyl derivatives under acidic or basic conditions .

Condensation and Cycloaddition

The acetic acid group facilitates condensation reactions:

  • Knoevenagel Condensation : Reaction with aldehydes to form α,β-unsaturated carboxylic acid derivatives .
    Example:

    R CHO+2 5 chlorobenzo d isoxazol 3 yl acetic acidR CH C CO2H benzoisoxazole\text{R CHO}+\text{2 5 chlorobenzo d isoxazol 3 yl acetic acid}\rightarrow \text{R CH C CO}_{2}\text{H benzoisoxazole}
  • Formation of Heterocycles : Cyclization with thioureas or hydrazines to yield thiazole or pyrazole derivatives .

Decarboxylation and Derivatives

The acetic acid moiety may undergo decarboxylation under thermal or catalytic conditions:

  • Thermal Decarboxylation :

    2 5 chlorobenzo d isoxazol 3 yl acetic acidΔ5 chlorobenzo d isoxazole+CO2\text{2 5 chlorobenzo d isoxazol 3 yl acetic acid}\xrightarrow{\Delta}\text{5 chlorobenzo d isoxazole}+\text{CO}_{2}
  • Esterification : Reaction with alcohols (e.g., methanol) to form esters for improved solubility .

Biological Activity and Modifications

While not directly studied in the sources, structural analogs suggest:

  • Antitubercular Activity : Benzo[d]isoxazole-acetic acid hybrids may inhibit mycobacterial enzymes .

  • Anticancer Potential : Chlorinated isoxazoles are known for cytotoxicity via DNA intercalation .

Table 1: Hypothetical Reaction Pathways for 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic Acid

Reaction TypeReagents/ConditionsExpected Product
Nucleophilic Substitution Morpholine, DCM, 25°C5-Morpholinobenzo[d]isoxazol-3-yl acetic acid
Knoevenagel Condensation Benzaldehyde, piperidineα-Benzylidene acetic acid derivative
Esterification Methanol, H₂SO₄Methyl ester derivative
Decarboxylation CuO, Quinoline, 200°C5-Chlorobenzo[d]isoxazole

Challenges and Stability

  • Ring Strain : The benzo[d]isoxazole ring may undergo ring-opening under strong acidic/basic conditions .

  • Thermal Sensitivity : Decarboxylation competes with other pathways at elevated temperatures .

Scientific Research Applications

Pharmacological Applications

1.1. Kynurenine 3-Monooxygenase Inhibition

One of the notable applications of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid is its role as an inhibitor of kynurenine 3-monooxygenase (KMO). KMO is involved in the metabolism of tryptophan, and its inhibition has implications for treating neurodegenerative diseases and mood disorders. Studies have demonstrated that derivatives of this compound exhibit high potency in inhibiting KMO, with binding affinities (pIC50 values) indicating significant therapeutic potential .

1.2. Neurotransmitter Receptor Modulation

Research has shown that compounds related to this compound can interact with serotonin receptors, specifically the 5-HT2A receptor. These interactions suggest potential applications in treating psychiatric disorders, as compounds with high selectivity for 5-HT2A over D2 receptors may minimize side effects associated with antipsychotic medications .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that allow for the modification of its structure to enhance efficacy or selectivity for biological targets. For example, structural modifications have been shown to improve binding affinity to various receptors, making it a valuable scaffold for further drug development .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
KMO InhibitionHigh potency as a KMO inhibitor with significant reductions in neurotoxic metabolites in animal models.
Serotonin Receptor AffinityDemonstrated selective binding to 5-HT2A receptors with minimal D2 receptor activity, indicating potential for reduced side effects in psychiatric treatments.
Structural ModificationsModifications led to enhanced receptor affinities and improved pharmacokinetic properties, supporting further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The physicochemical and biological properties of 2-(5-chlorobenzo[d]isoxazol-3-yl)acetic acid can be contextualized by comparing it to structurally related compounds. Key analogs include:

Substituent Variations on the Benzo[d]isoxazole Core
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activity
2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic acid -OH at C5 C₉H₇NO₄ 193.15 Enhanced solubility due to polar -OH group; predicted collision cross-section (CCS) of 136.5 Ų for [M+H]+ adduct .
2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid -OCH₃ at C5 C₁₀H₉NO₄ 207.18 Increased lipophilicity (logP ~1.8); used in synthetic workflows requiring stable electron-donating groups .
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid -CH₃ at C5 C₁₀H₉NO₃ 191.18 Higher metabolic stability; melting point and solubility data pending .
2-(6-Bromobenzo[d]isoxazol-3-yl)acetic acid -Br at C6 C₉H₆BrNO₃ 256.05 Heavier halogen substitution alters electronic density; stored at 2–8°C due to sensitivity .

Key Observations :

  • Chlorine vs. Bromine’s larger atomic radius may hinder membrane permeability .
  • Hydroxy vs. Methoxy : The hydroxy analog’s polar -OH group improves aqueous solubility but may reduce blood-brain barrier penetration compared to the methoxy derivative .
Heterocyclic Core Modifications
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Differences
2-(5-Chlorobenzo[b]thiophen-3-yl)acetic acid Benzo[b]thiophene C₁₀H₇ClO₂S 226.68 Sulfur atom increases aromaticity; higher melting point (153–155°C) .
2-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]acetic acid Isoxazole-phenyl C₁₁H₉ClNO₃ 238.65 Extended π-system from phenyl group; used in kinase inhibitor research .

Key Observations :

  • Thiophene vs.
  • Phenyl-Isoxazole Hybrid : The 4-chlorophenyl substitution broadens applications in targeting hydrophobic enzyme pockets .

Biological Activity

2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chlorobenzo[d]isoxazole ring structure, which is known to enhance biological activity through various interactions with molecular targets. Its molecular formula is C_10H_8ClN_2O_3, and it has a molecular weight of approximately 232.63 g/mol.

1. Antimicrobial Activity

Research indicates that derivatives of benzoxazole, including this compound, exhibit notable antimicrobial properties. A study assessed the antibacterial activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative), revealing effective minimal inhibitory concentrations (MIC) for several compounds in this class. The presence of the chlorobenzene moiety appears to enhance the antimicrobial efficacy compared to non-substituted analogs .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget StrainMIC (µg/mL)
Compound AB. subtilis32
Compound BE. coli64
Compound CC. albicans128

2. Anticancer Properties

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715
HCT-11620

3. Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making it a candidate for treating inflammatory diseases .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of kynurenine monooxygenase (KMO), an enzyme involved in tryptophan metabolism, which is linked to various neurodegenerative disorders .
  • Receptor Interaction : It may interact with specific receptors associated with cancer and inflammation pathways, thereby modulating cellular responses.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • Anticancer Study : A recent investigation found that the compound significantly reduced tumor growth in xenograft models of breast cancer, supporting its role as a potential chemotherapeutic agent .
  • Inflammation Model : In animal models of acute pancreatitis, treatment with this compound resulted in decreased inflammatory markers and improved clinical outcomes, suggesting its utility in managing inflammatory conditions .

Q & A

Q. What are the established synthetic pathways for 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid?

  • Methodological Answer : The compound is typically synthesized via coupling reactions or hydrolysis of ester precursors. Key steps include:
  • Coupling with EDCI/DIPEA : Reacting 5-chlorobenzo[d]isoxazole-3-carboxylic acid with cyanoacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at room temperature .
  • Ester Hydrolysis : Ethyl benzo[d]isoxazole-3-carboxylate derivatives are hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures to yield the carboxylic acid .
  • Recrystallization : Purification is achieved via recrystallization from dimethylformamide (DMF)/acetic acid mixtures .
Synthetic Method Reagents/ConditionsYield (%)Reference
EDCI-mediated couplingEDCI, DIPEA, DCM, rt53–87
LiOH hydrolysisLiOH, THF/H₂O, rt98
Acetic acid refluxAcOH, NaOAc, reflux61–87

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm regiochemistry of the isoxazole ring and acetic acid moiety. For example, aromatic protons in benzo[d]isoxazole appear as doublets (δ 8.24 ppm, J = 8.0 Hz) .
  • LC/MS : Verify molecular ion peaks (e.g., m/z 227.0 [M+H]⁺ for C₁₀H₇ClNO₃) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95% carbon, nitrogen, and chlorine content) .

Q. How do solubility properties influence formulation for biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (DMF, DMSO) or acidic aqueous buffers (pH <4). For in vitro assays:
  • Prepare stock solutions in DMSO (10 mM) and dilute in phosphate-buffered saline (PBS) containing 0.1% Tween-80 to prevent precipitation .
  • Stability: Store at –20°C under inert gas (N₂/Ar) to avoid degradation .

Q. What are common impurities during synthesis, and how are they mitigated?

  • Methodological Answer :
  • By-products : Unreacted starting materials (e.g., ethyl esters) or dimerization products.
  • Mitigation :
  • Use excess coupling reagents (1.2 equiv EDCI) to drive reactions to completion .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC .

Q. What role does acetic acid play in the synthesis and purification?

  • Methodological Answer : Acetic acid acts as both a solvent and catalyst in cyclization reactions (e.g., forming the isoxazole ring). During recrystallization, it enhances solubility of intermediates while precipitating pure product .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 h to 30 min) and improves yields by 15–20% .
  • Catalyst optimization : Replace EDCI with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for higher coupling efficiency .

Q. How to design structure-activity relationship (SAR) studies for bioactivity optimization?

  • Methodological Answer :
  • Modify substituents : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position of the benzo[d]isoxazole to enhance enzymatic inhibition .
  • Evaluate pharmacophores : Test derivatives with methyl, hydroxyl, or amino groups on the acetic acid chain for binding affinity to target proteins (e.g., D-amino acid oxidase) .
Derivative Bioactivity (IC₅₀)Target EnzymeReference
5-Chlorobenzo[d]isoxazol-3-ol0.8 µMD-amino acid oxidase
3-Methyl analog2.5 µMSame

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM DAO) and substrate (D-alanine) across studies .
  • Control experiments : Include known inhibitors (e.g., CBIO) to validate assay conditions .

Q. What computational methods predict metabolic pathways of this compound?

  • Methodological Answer :
  • In silico tools : Use SwissADME or MetaCore to identify potential Phase I/II metabolism sites (e.g., hydroxylation of the benzene ring or glucuronidation of the acetic acid) .
  • Docking studies : Simulate binding to cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Q. How to evaluate stability under physiological conditions?

  • Methodological Answer :
  • pH stability : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 h, monitoring degradation via HPLC .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>160°C in inert atmospheres) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 2
2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid

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